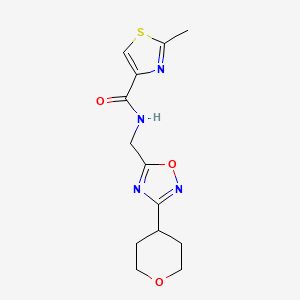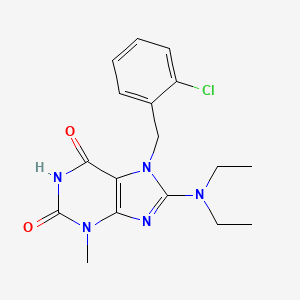![molecular formula C11H16N2O4S B2504670 Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate CAS No. 866017-27-8](/img/structure/B2504670.png)
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate, is a chemical entity that appears to be related to various sulfanyl-substituted compounds as described in the provided papers. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. The papers provided discuss the synthesis, molecular structure, and chemical properties of related sulfanyl compounds, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of sulfanyl-substituted compounds is a topic of interest in several papers. For instance, an efficient one-pot synthesis method for 5-sulfanyl-1-[2-(vinyloxy)ethyl]-1H-pyrrol-2-amines is described, which are precursors to 1-vinylpyrroles, a class of compounds that are difficult to access by known methods . Another paper discusses the synthesis of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate, a compound with antiulcer properties, indicating the relevance of sulfanyl-substituted pyrimidines in medicinal chemistry . These methods and findings could be relevant to the synthesis of this compound, suggesting potential pathways for its preparation.
Molecular Structure Analysis
The molecular structure of sulfanyl-substituted compounds is crucial for understanding their properties and potential applications. For example, the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-5-(phenylsulfanyl)pyridine-3-carboxylate is stabilized by various intermolecular interactions, such as C-H...O and C-H...π interactions . Similarly, the structure of ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate features hydrogen bonds that link molecules into ribbons . These structural insights are valuable for predicting the behavior of this compound in different environments.
Chemical Reactions Analysis
The reactivity of sulfanyl-substituted compounds is another area of interest. The reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide to form triazinones or triazine-diones depending on the solvent used is an example of the chemical versatility of these compounds . This suggests that this compound may also participate in a variety of chemical reactions, potentially leading to the formation of diverse and biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl-substituted compounds are influenced by their molecular structure. The polysubstituted pyridines discussed in one of the papers exhibit nearly planar structures, which could affect their solubility and interaction with biological targets . The antiulcer properties of a related compound, as well as its inhibition of H+/K(+)-ATPase, highlight the potential pharmacological relevance of sulfanyl-substituted pyrimidines . These properties are essential for the development of new drugs and materials based on this compound.
科学的研究の応用
Research Trends in Chemical Compounds
Biodegradation and Environmental Impact :
- Studies often focus on the biodegradation pathways and environmental fate of chemical compounds, especially those used in industrial applications or as pharmaceuticals. For example, research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into how microorganisms degrade such compounds, potentially informing the environmental management of related chemicals (Thornton et al., 2020).
Mitochondrial Dysfunction and Redox Homeostasis :
- The study of mitochondrial dysfunction and redox homeostasis impairment in conditions like Ethylmalonic Encephalopathy sheds light on the biochemical pathways affected by certain compounds, which could be relevant for understanding the mechanisms of action of various chemicals (Grings et al., 2020).
Antioxidant Capacity and Chemical Reactions :
- Investigations into the antioxidant capacity of compounds and their chemical reaction pathways, such as those involving the ABTS/PP decolorization assay, are crucial for identifying potential therapeutic or industrial applications of new compounds (Ilyasov et al., 2020).
Toxicological Reviews :
- Toxicological reviews of compounds like ethyl tertiary-butyl ether offer comprehensive insights into their safety, metabolic pathways, and potential health impacts. Such studies are essential for assessing the risks associated with chemical exposure and for developing safer alternatives (McGregor, 2007).
特性
IUPAC Name |
ethyl 2-(4,5-dimethoxypyrimidin-2-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-17-10(14)7(2)18-11-12-6-8(15-3)9(13-11)16-4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYBNKBSBFFFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

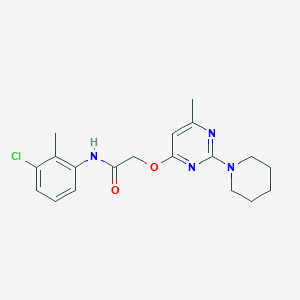
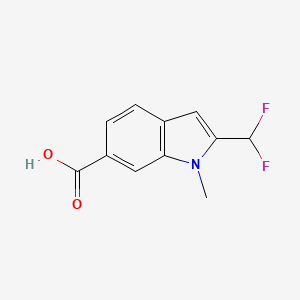
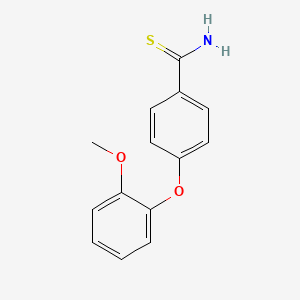
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
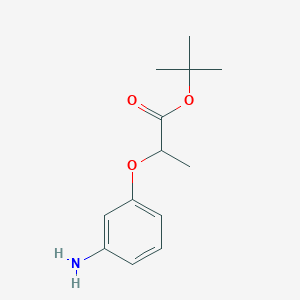
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
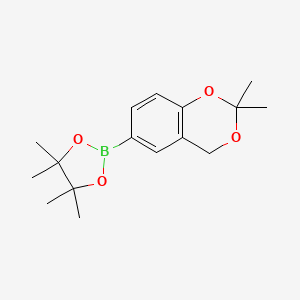

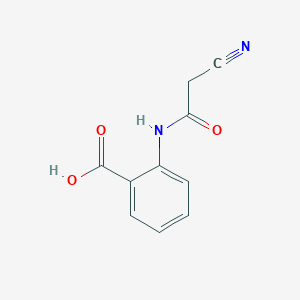
![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)
